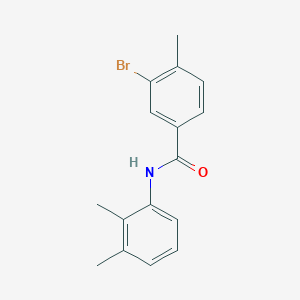![molecular formula C21H26N2O4 B319617 2-(3-methylphenoxy)-N-(3-{[(3-methylphenoxy)acetyl]amino}propyl)acetamide](/img/structure/B319617.png)
2-(3-methylphenoxy)-N-(3-{[(3-methylphenoxy)acetyl]amino}propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide]: is a synthetic organic compound with the molecular formula C21H26N2O4 and a molecular weight of 370.44 g/mol . This compound is characterized by its unique structure, which includes two acetamide groups connected by a 1,3-propanediyl bridge and substituted with 3-methylphenoxy groups.
Métodos De Preparación
The synthesis of N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] typically involves the reaction of 3-methylphenoxyacetic acid with 1,3-diaminopropane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Análisis De Reacciones Químicas
N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines.
Aplicaciones Científicas De Investigación
N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N,N’-1,3-propanediylbis[2-(3-methylphenoxy)acetamide] can be compared with similar compounds such as:
N,N’-1,3-propanediylbis[2-(2-methylphenoxy)acetamide]: This compound has a similar structure but with 2-methylphenoxy groups instead of 3-methylphenoxy groups.
N,N’-1,3-propanediylbis[2-(4-methylphenoxy)acetamide]: This compound features 4-methylphenoxy groups, offering different chemical and biological properties.
N,N’-1,3-propanediylbis[2-(phenoxy)acetamide]: Lacks the methyl substitution, providing a basis for comparison in terms of reactivity and biological activity.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)-N-[3-[[2-(3-methylphenoxy)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C21H26N2O4/c1-16-6-3-8-18(12-16)26-14-20(24)22-10-5-11-23-21(25)15-27-19-9-4-7-17(2)13-19/h3-4,6-9,12-13H,5,10-11,14-15H2,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
LCYBAGLCYZCKAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)COC2=CC=CC(=C2)C |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NCCCNC(=O)COC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{[(Cyclohexylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B319545.png)





![2-[(1-bromo-2-naphthyl)oxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B319553.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B319555.png)
